3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid (3-ACFBA) is an organic compound with a molecular formula of C9H7ClFNO2. It is a white crystalline solid that is relatively insoluble in water, but soluble in organic solvents. 3-ACFBA has been studied for its potential applications in various scientific research fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been studied for its potential applications in various scientific research fields. In biochemistry, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been used as a substrate for the enzyme xanthine oxidase. This enzyme is involved in the metabolism of purines and is essential for the production of uric acid. In physiology, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been studied for its potential effects on the cardiovascular system. It has been found to be a potent inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the regulation of blood pressure. In pharmacology, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been studied for its potential use as a drug for the treatment of hypertension.
Mechanism of Action
3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% is believed to act as an ACE inhibitor, which means it blocks the action of the enzyme angiotensin-converting enzyme (ACE). This enzyme is responsible for the production of angiotensin II, a hormone that causes blood vessels to constrict, resulting in an increase in blood pressure. By blocking the action of ACE, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% reduces the production of angiotensin II and thus lowers blood pressure.
Biochemical and Physiological Effects
3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In addition to its ACE-inhibitory action, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been found to increase the production of nitric oxide, a molecule involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. The main advantage of 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% is its low toxicity, which makes it safe to use in experiments. It is also relatively easy to synthesize and has a relatively low cost. However, 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% is relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research on 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95%. One potential direction is to further study its effects on the cardiovascular system, particularly its effects on blood pressure. Another potential direction is to explore its potential use as a drug for the treatment of hypertension. Additionally, further research could be done to investigate its potential anti-inflammatory, antioxidant, and anti-apoptotic effects. Finally, further research could be done to explore its potential applications in other scientific research fields, such as biochemistry and pharmacology.
Synthesis Methods
3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-chloro-5-fluorophenol with sodium hydroxide in aqueous ethanol to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 3-aminobenzoic acid in aqueous ethanol to form 3-Amino-5-(3-chloro-5-fluorophenyl)benzoic acid, 95%. The third and final step involves the recrystallization of the product from aqueous ethanol.
properties
IUPAC Name |
3-amino-5-(3-chloro-5-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(16)4-7/h1-6H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWKCJOOOYLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690501 |
Source
|
Record name | 5-Amino-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-41-1 |
Source
|
Record name | 5-Amino-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.